N-benzyl-N,4-dimethyl-3-nitrobenzamide
Description
N-Benzyl-N,4-dimethyl-3-nitrobenzamide is a benzamide derivative featuring a benzyl group and a methyl group on the amide nitrogen, a methyl substituent at the 4-position, and a nitro group at the 3-position of the aromatic ring.
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-benzyl-N,4-dimethyl-3-nitrobenzamide |
InChI |
InChI=1S/C16H16N2O3/c1-12-8-9-14(10-15(12)18(20)21)16(19)17(2)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
InChI Key |
WXFFTMHGXJWAHX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CC2=CC=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the benzamide scaffold significantly influence logP, solubility, and hydrogen-bonding capacity. Key comparisons include:
*Estimated based on substituent contributions.
- Lipophilicity : The benzyl group in the target compound increases logP compared to cyclohexyl or hydroxylated analogs, favoring membrane permeability but reducing aqueous solubility .
- Solubility : Hydroxyl-containing analogs (e.g., ) exhibit improved solubility due to hydrogen bonding, whereas nitro and benzyl groups diminish it .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
